molecular formula C9H12ClN B2795995 (1S)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride CAS No. 1900707-18-7

(1S)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride

Cat. No.: B2795995
CAS No.: 1900707-18-7
M. Wt: 169.65
InChI Key: UFJGGSPSJKJHKR-FJXQXJEOSA-N
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Description

(1S)-1-Methyl-2,3-dihydro-1H-isoindole hydrochloride: is a chemical compound with the molecular formula C9H11N·HCl It is a derivative of isoindole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as isoindoline and methylating agents.

  • Methylation Reaction: The isoindoline undergoes methylation, where a methyl group is introduced to the nitrogen atom of the isoindoline ring.

  • Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

(1S)-1-Methyl-2,3-dihydro-1H-isoindole hydrochloride: can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can occur at different positions on the isoindole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of oxo derivatives, such as ketones or aldehydes.

  • Reduction Products: Reduction reactions can yield reduced forms of the compound, such as amines.

  • Substitution Products: Substitution reactions can produce a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

(1S)-1-Methyl-2,3-dihydro-1H-isoindole hydrochloride: has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

  • Medicine: The compound may be explored for its therapeutic properties, such as its potential use in drug development.

  • Industry: It can be utilized in various industrial processes, including the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which (1S)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(1S)-1-Methyl-2,3-dihydro-1H-isoindole hydrochloride: can be compared with other similar compounds, such as:

  • Isoindoline: The parent compound without the methyl group.

  • 1-Methylisoindoline: A similar compound with a different stereochemistry.

  • Other Isoindole Derivatives: Various derivatives of isoindole with different substituents.

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of the methyl group, which can influence its chemical and biological properties.

Conclusion

This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, from organic synthesis to medicinal chemistry.

Properties

IUPAC Name

(1S)-1-methyl-2,3-dihydro-1H-isoindole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c1-7-9-5-3-2-4-8(9)6-10-7;/h2-5,7,10H,6H2,1H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJGGSPSJKJHKR-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C2=CC=CC=C2CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1900707-18-7
Record name (1S)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride
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